molecular formula C13H9F3O4S B6384609 MFCD18316382 CAS No. 1261921-58-7

MFCD18316382

Cat. No.: B6384609
CAS No.: 1261921-58-7
M. Wt: 318.27 g/mol
InChI Key: ZRZGBKUIFZCVMY-UHFFFAOYSA-N
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Description

The compound “MFCD18316382” is a chemical entity with unique properties and applications It is known for its significant role in various scientific and industrial fields due to its distinct chemical structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18316382” typically involves a multi-step process that includes specific reaction conditions to ensure the desired product is obtained with high purity and yield. The synthetic route may involve:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using reagents such as halogens or alkyl groups.

    Step 3: Final purification through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This may involve:

    Large-scale reactors: for the initial synthesis steps.

    Continuous flow systems: to enhance reaction rates and product consistency.

    Automated purification systems: to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD18316382” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

“MFCD18316382” has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18316382” exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to enzymes: and altering their activity.

    Interacting with cellular receptors: to modulate signal transduction pathways.

    Influencing gene expression: by interacting with transcription factors.

Comparison with Similar Compounds

“MFCD18316382” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Compound A: Known for its similar core structure but different functional groups.

    Compound B: Shares similar reactivity but differs in its biological activity.

    Compound C: Used in similar industrial applications but has a different synthesis route.

The uniqueness of “this compound” lies in its specific combination of functional groups and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[3-hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O4S/c1-19-12(18)11-4-8(6-21-11)7-2-9(17)5-10(3-7)20-13(14,15)16/h2-6,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZGBKUIFZCVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686679
Record name Methyl 4-[3-hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-58-7
Record name Methyl 4-[3-hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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